Didechlorodihydroxycyclophosphamide
Overview
Description
Didechlorodihydroxycyclophosphamide is a chemical compound known for its unique structure and properties It is a derivative of oxazaphosphinane, a class of compounds that contain both nitrogen and phosphorus atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Didechlorodihydroxycyclophosphamide typically involves the reaction of bis(2-hydroxyethyl)amine with a suitable phosphorus-containing reagent. One common method includes the cyclization of bis(2-hydroxyethyl)amine with a phosphorus oxychloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Didechlorodihydroxycyclophosphamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
Didechlorodihydroxycyclophosphamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which Didechlorodihydroxycyclophosphamide exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes and altering their activity. It may also participate in redox reactions, influencing cellular oxidative stress levels. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxyethyl)amine: A precursor in the synthesis of the compound.
Phosphine oxides: Compounds with similar phosphorus-containing structures.
Oxazaphosphinanes: A broader class of compounds with similar ring structures.
Uniqueness
Didechlorodihydroxycyclophosphamide is unique due to its specific combination of functional groups and ring structure. This gives it distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
2-[2-hydroxyethyl-(2-oxo-1,3,2λ5-oxazaphosphinan-2-yl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N2O4P/c10-5-3-9(4-6-11)14(12)8-2-1-7-13-14/h10-11H,1-7H2,(H,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLWCMQQSOFQIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNP(=O)(OC1)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90632-33-0 | |
Record name | Didechlorodihydroxycyclophosphamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090632330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIDECHLORODIHYDROXYCYCLOPHOSPHAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4RBR57GYK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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